![molecular formula C8H6BrNO2 B2656364 (E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid CAS No. 1379432-31-1](/img/structure/B2656364.png)
(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid
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Description
(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, chemical biology, and material science.
Scientific Research Applications
Antifungal and Herbicidal Activity
One study investigated alkanoic acid derivatives with a nitroxyl moiety for their antifungal and herbicidal activities. Notably, no herbicidal activity was found, but a compound, 2-[(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]butanoic acid, exhibited strong antifungal activity against the pathogenic fungus Phytophthora cactorum (Zakrzewski & Krawczyk, 2014).
Supramolecular Chemistry and Uranyl Assembly
Research on the synthesis and crystal structures of compounds containing the UO2^2+ cation and bromo-substituted benzoic acid linker explored the structural relationship between benzoic acids and chelating N-donor, demonstrating the influence of pH on uranyl speciation and supramolecular interactions (Carter & Cahill, 2015).
Antibacterial Activity
A study on fatty acid hydrazides leading to the synthesis of biologically active oxadiazole derivatives highlighted their promising antibacterial activity, particularly against E. coli, showcasing the potential for developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrated a novel procedure for synthesizing 6-aminonicotinic acid, a process that avoids the use of volatile and toxic solvents and catalysts, contributing to greener chemistry practices (Feng et al., 2010).
Dye-Sensitized Solar Cells
Research into pyridine derivatives as additives in the bromide/tribromide electrolyte for dye-sensitized solar cells (DSSCs) suggests that such compounds can enhance the performance of DSSCs, highlighting the relevance of these derivatives in improving renewable energy technologies (Bagheri, Dehghani, & Afrooz, 2015).
Domino Reactions and Organic Synthesis
Studies on o-Bromo(propa-1,2-dien-1-yl)arenes under Pd catalysis in domino reactions present novel methodologies for synthesizing enamines and indoles, illustrating the utility of bromo-substituted compounds in facilitating complex organic transformations (Masters, Wallesch, & Bräse, 2011).
properties
IUPAC Name |
(E)-3-(2-bromopyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKETXDFYCVQZLP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Br)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid |
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